N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S2/c21-17-16(22-18(27)14-8-4-10-29-14)19(28)24-20(23-17)30-11-15(26)25-9-3-6-12-5-1-2-7-13(12)25/h1-2,4-5,7-8,10H,3,6,9,11H2,(H,22,27)(H3,21,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZVBQGJKHUVRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CS4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide (CAS Number: 872597-49-4) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its structure, synthesis, and biological activities based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 449.5 g/mol. The structural components include a thiophene ring, a pyrimidine moiety, and a dihydroquinoline derivative, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 449.5 g/mol |
| CAS Number | 872597-49-4 |
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit potent anticancer properties. For instance, derivatives containing the dihydroquinoline structure have shown significant inhibition against various cancer cell lines:
- Inhibition Mechanism : The compound appears to inhibit key enzymes involved in cancer cell proliferation. For example, some derivatives have been reported to inhibit dihydrofolate reductase (DHFR), with IC50 values as low as 0.06 µM against specific cancer cell lines such as NCI-H522 (non-small cell lung cancer) and MCF7 (breast cancer) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It showed effectiveness against several bacterial strains, indicating potential use as an antimicrobial agent. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis pathways.
Antioxidant Properties
Studies indicate that the compound exhibits antioxidant activity by scavenging free radicals. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Case Studies
Research has focused on the synthesis and biological evaluation of this compound and its analogs:
- Synthesis Pathways : Various synthetic routes have been explored to optimize yield and biological activity. For instance, one study reported an efficient synthesis involving cyclization reactions that yielded derivatives with enhanced anticancer activity .
- In Vivo Studies : Animal models have been used to assess the therapeutic potential of the compound in treating tumors. Results indicated a significant reduction in tumor size with minimal side effects compared to traditional chemotherapeutics .
Comparison with Similar Compounds
(a) N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
- Structural Features: Shares the pyrimidinone core, 4-amino group, and thioether-linked substituent. Key differences include a 3,4-dimethoxybenzamide group (vs. thiophene-2-carboxamide) and a 4-chlorophenylamino moiety (vs. dihydroquinolinyl) .
- Molecular Weight : 489.9 g/mol (C₂₁H₂₀ClN₅O₅S).
- Implications : The chlorophenyl group may enhance lipophilicity, while the dimethoxybenzamide could alter metabolic stability compared to the thiophene group in the target compound .
(b) 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Analogues
- Structural Features : Thiophene-2-carboxamide group attached to a pyridine ring (vs. pyrimidine in the target compound). Variants include aryl substituents (e.g., 4-fluorophenyl) .
- Synthesis : Achieved via Suzuki coupling with Pd(PPh₃)₄, highlighting the utility of cross-coupling reactions for introducing aromatic groups .
- Bioactivity : Demonstrated antibacterial efficacy against Staphylococcus aureus and Escherichia coli, suggesting the thiophene carboxamide motif contributes to antimicrobial activity .
(c) 4-(Benzo[d][1,3]dioxol-5-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Structural Features: Pyrimidine core with a 2-thioxo group and benzo[d][1,3]dioxolyl substituent. Lacks the dihydroquinoline and thiophene groups present in the target compound .
- Synthesis: Prepared via condensation of aldehydes, thiourea, and β-ketoesters in acetic acid or n-butanol, a common method for tetrahydropyrimidine derivatives .
Bioactivity Trends
- Antibacterial Activity : Thiophene carboxamide-pyridine hybrids () show MIC values of 4–16 µg/mL against Gram-positive bacteria, suggesting the thiophene group enhances membrane penetration .
- Role of Substituents: Chlorophenyl and nitro groups () improve lipophilicity but may increase toxicity. The dihydroquinoline group in the target compound could balance solubility and target affinity, similar to marine-derived quinoline alkaloids .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
